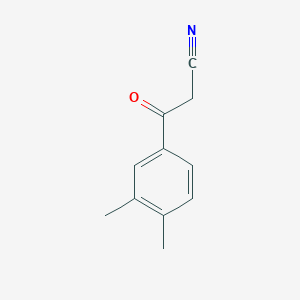

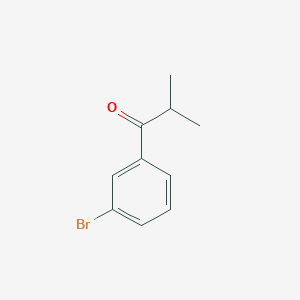

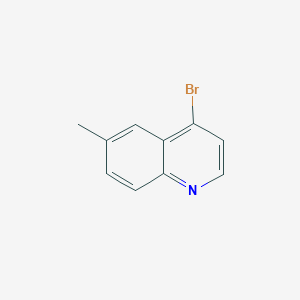

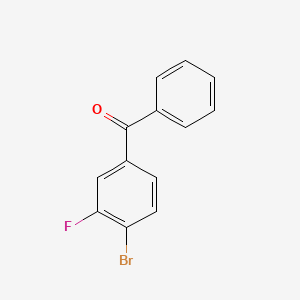

(4-溴-3-氟苯基)-苯甲酮

描述

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions, starting from simple precursors to more complex structures. For instance, a high-molecular-weight fluorinated poly(aryl ether) with a 4-bromophenyl pendant group was synthesized from a bromo-bisphenol, and its phosphonated derivative was prepared with high conversion yield . Another example is the synthesis of 3-Amino-4-morpholino-1H-indazol-1-yl(3-fluorophenyl)methanone, which involved the condensation of 3-fluorobenzoic acid with an indazole derivative . These syntheses highlight the versatility of bromo- and fluoro-phenyl compounds in chemical reactions.

Molecular Structure Analysis

The molecular structure of compounds similar to "(4-Bromo-3-fluorophenyl)-phenylmethanone" has been determined using various techniques such as X-ray diffraction . These studies reveal the geometric parameters and the orientation of the substituents on the aromatic rings. For example, the crystal structure of a related compound showed two aromatic rings linked by an enone bridge forming a dihedral angle .

Chemical Reactions Analysis

The reactivity of bromo- and fluoro-phenyl compounds is influenced by the presence of the halogen atoms, which can participate in various chemical reactions. For instance, the presence of a fluorine atom can enhance the electrophilicity of the carbonyl group, making it more reactive . The bromine atom can also be involved in reactions such as bromination or can be substituted by other groups in further chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of bromo- and fluoro-phenyl compounds are determined by their molecular structure. The presence of halogen atoms and the carbonyl group can affect properties such as thermal and oxidative stability, proton conductivity, and methanol permeability . Additionally, the electronic properties such as HOMO-LUMO gap, charge transfer, and first hyperpolarizability can be analyzed to determine the potential of these compounds in applications like nonlinear optics . Molecular docking studies suggest that some of these compounds might exhibit inhibitory activity against certain enzymes, indicating potential pharmaceutical applications .

科学研究应用

有机合成和中间体应用

类似于"(4-溴-3-氟苯基)-苯甲酮"的衍生物的一个重要应用是在复杂有机分子的合成中。例如,该化合物已被用于合成阿托伐他汀钙的关键中间体,这是一种广泛使用的他汀类药物,展示了它在创造具有医学相关性物质方面的实用性。合成过程涉及溴化和缩合反应,展示了该化合物作为有机化学前体的多功能性 (Zhang Yi-fan, 2010)。

材料科学和聚合物研究

在材料科学中,"(4-溴-3-氟苯基)-苯甲酮"的衍生物有助于开发具有增强性能的新材料。一个显著的例子是它在生产用于燃料电池应用的氟化聚芳醚膜中的作用。这些膜表现出优异的热稳定性、氧化稳定性和尺寸稳定性,以及低甲醇渗透性和合理的质子导电性,突显了该化合物在推动燃料电池技术方面的潜力 (Baijun Liu et al., 2006)。

抗菌和抗肿瘤研究

关于相关溴酚和氟苯基化合物的抗菌和抗肿瘤活性的研究显示出有希望的结果。从"(4-溴-3-氟苯基)-苯甲酮"衍生物合成的化合物已经在各种癌细胞系,如A549、BGC-823和HepG-2上表现出显著的抑制作用,表明在癌症治疗中的潜在应用 (Zhi-hua Tang & W. Fu, 2018)。此外,合成化合物的抗菌活性强调了它们在开发新的治疗剂方面的实用性 (S. Balaji et al., 2017)。

作用机制

安全和危害

未来方向

属性

IUPAC Name |

(4-bromo-3-fluorophenyl)-phenylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8BrFO/c14-11-7-6-10(8-12(11)15)13(16)9-4-2-1-3-5-9/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APIDDGDGHQARQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Bromo-3-fluorophenyl)(phenyl)methanone | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。